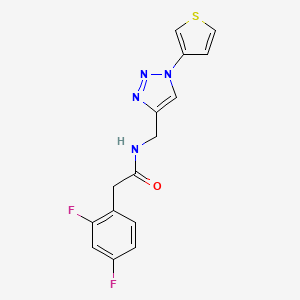

2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

The compound 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide features a fluorinated phenyl group and a thiophene-triazole hybrid structure. Its design leverages the electronic effects of fluorine substituents and the versatility of 1,2,3-triazole rings, which are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene-triazole moiety may improve binding interactions in biological systems. This structural combination is understudied compared to more common analogs with chlorophenyl or trifluoromethyl substituents, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4OS/c16-11-2-1-10(14(17)6-11)5-15(22)18-7-12-8-21(20-19-12)13-3-4-23-9-13/h1-4,6,8-9H,5,7H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZHQKRGMPNHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the click chemistry method, where an azide and an alkyne undergo a cycloaddition reaction to form the triazole ring. The difluorophenyl group and thiophene ring are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with triazole structures exhibit significant antimicrobial activity. The incorporation of the thiophene moiety into the triazole framework enhances this activity. Studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has not been directly tested in published studies but can be hypothesized to exhibit similar properties based on structural analogs.

Anticancer Activity

Compounds containing triazole and thiophene rings have been explored for their anticancer potential. For example, derivatives of triazoles have been synthesized that show cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) . The structural features of 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide suggest it may also possess similar anticancer properties.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of sulfur-containing compounds, researchers found that modifications to the triazole ring significantly influenced activity against Gram-positive bacteria . While this study did not specifically evaluate this compound, it provides a foundation for predicting its potential effectiveness.

Case Study 2: Anticancer Activity

A recent investigation into thiazolo[4,5-c]pyridazines demonstrated promising anticancer activities linked to structural variations similar to those found in our compound of interest . The findings suggest that further exploration into the structure–activity relationship could yield valuable insights into optimizing the anticancer properties of related compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound’s stability and binding affinity, while the thiophene ring contributes to its overall bioactivity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Difluorophenyl-Containing Analogs

Several compounds in the evidence share the 2,4-difluorophenyl motif but differ in their heterocyclic components:

- Compound 6j (): Incorporates a benzoimidazole-phthalimide scaffold. It exhibits a melting point of 72–74°C and a moderate synthesis yield (50%). The benzoimidazole group may enhance π-π stacking interactions compared to the thiophene-triazole system in the target compound .

- Compound A1 (): Features a 1,2,4-triazole ring and a hydroxybutan-2-yl chain. Its stereochemistry (R-configuration) and polar hydroxy group could influence solubility and target selectivity compared to the non-chiral, lipophilic thiophene-triazole structure .

Halogen-Substituted Phenyl Analogs

Replacing fluorine with chlorine or adding trifluoromethyl groups alters electronic and steric properties:

- Compound 6m (): Contains a 4-chlorophenyl group and naphthalene-oxygen linkage. Its IR spectrum shows a strong C=O stretch at 1678 cm⁻¹, comparable to acetamide derivatives. The chlorine atom increases molecular weight and may enhance halogen bonding in target interactions .

- NZ-65 (): Includes a 3,5-bis(trifluoromethyl)phenyl group and a hexyl chain. High-resolution mass spectrometry (HRMS) confirmed its molecular ion at m/z 534.10584, demonstrating precision in characterizing fluorinated analogs.

Heterocycle Variations

The choice of heterocycle impacts molecular planarity and hydrogen-bonding capacity:

- Compound (I) (): A thiazole-containing acetamide with a 3,4-dichlorophenyl group. Its crystal structure reveals a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, reducing conjugation. In contrast, the thiophene-triazole system in the target compound may allow greater planarity, enhancing stacking interactions .

- CP3 (): Incorporates a coumarin-triazole hybrid. The coumarin moiety introduces fluorescence properties, which are absent in the target compound but useful for imaging applications .

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a difluorophenyl moiety attached to a triazole ring through a thiophene linkage. The structural complexity suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F2N4OS |

| Molecular Weight | 392.5 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene moieties exhibit significant antibacterial and antifungal properties. In particular, derivatives similar to the target compound have shown effectiveness against various pathogens. For example, studies have demonstrated that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Activity

The anticancer potential of the compound has been explored in several studies. For instance, compounds with similar structures have been evaluated against various cancer cell lines. A notable study reported that triazole derivatives exhibited cytotoxic effects on colon carcinoma cells (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM against breast cancer cells (T47D) . This suggests that the target compound may possess similar anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of triazole-containing compounds have been documented in literature. For example, certain derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In one study, IC50 values for triazole derivatives against COX enzymes were reported to be in the micromolar range . This indicates potential therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of fluorinated aromatic rings may enhance binding affinity and selectivity towards these targets.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Anticancer Study : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the thiophene and triazole moieties significantly influenced their cytotoxicity profiles .

- Antimicrobial Evaluation : A comparative study on triazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria .

- Inflammation Model : In vivo studies demonstrated that certain derivatives reduced inflammation markers in animal models of arthritis, suggesting potential for therapeutic use in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide using Design of Experiments (DoE) methodologies?

- Methodological Answer : Implement a fractional factorial design to screen critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading) and identify interactions affecting yield. Response surface methods (RSM) can optimize conditions by modeling nonlinear relationships. For example, solvent systems like dichloromethane with triethylamine (as in ) may stabilize intermediates during amide coupling. Statistical software (e.g., JMP, Minitab) should be used to minimize experimental runs while maximizing data robustness .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using single-crystal diffraction (as demonstrated in triazole-thiophene derivatives in ). Refinement protocols should include riding models for H-atoms to improve accuracy .

- NMR spectroscopy : Use , , and NMR to confirm regiochemistry of the triazole-thiophene moiety and fluorine substituents. DEPT-135 and HSQC experiments can resolve overlapping signals in aromatic regions.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns, critical for confirming synthetic success.

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict reaction pathways and optimize the synthesis of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates in triazole formation (click chemistry). ICReDD’s approach () combines reaction path searches with experimental validation to prioritize viable pathways. Machine learning algorithms can predict solvent effects or catalyst performance using historical data, reducing trial-and-error experimentation .

Q. What strategies are recommended for resolving contradictory data in the biological activity profiling of this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Normalize data using positive/negative controls (e.g., reference inhibitors) to account for batch variability.

- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering, PCA) to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting cell viability).

- Orthogonal assays : Validate activity using unrelated techniques (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) to confirm mechanism-specific effects .

Q. How can membrane-based separation technologies enhance the purification process of this compound during scale-up?

- Methodological Answer : Utilize nanofiltration or reverse osmosis ( , CRDC class RDF2050104) to remove low-molecular-weight impurities (e.g., unreacted precursors). Membrane pore size should be calibrated to the compound’s hydrodynamic radius. Continuous flow systems coupled with inline HPLC monitoring can improve purity (>98%) while reducing solvent waste .

Q. What methodologies are employed to analyze intermolecular interactions and crystal packing of this compound using X-ray diffraction data?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bond donors/acceptors, halogen interactions) to explain packing motifs.

- Energy frameworks : Calculate lattice energies (using CrystalExplorer) to assess stability contributions from dispersion forces or dipole interactions.

- Polymorph screening : Vapor diffusion or temperature-gradient crystallization (as in ) identifies metastable forms, critical for pharmaceutical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.